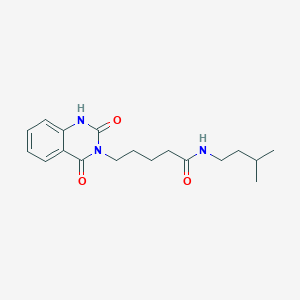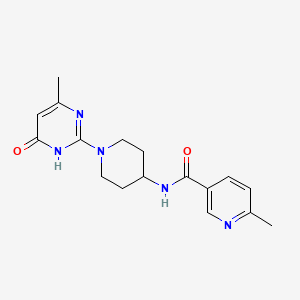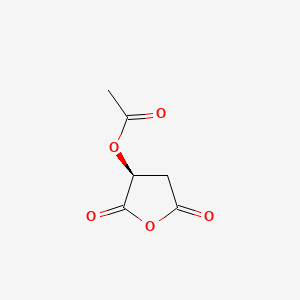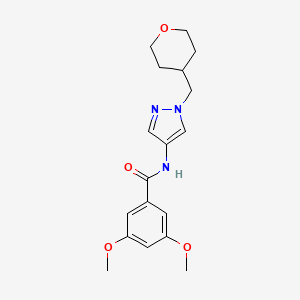
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolin-2,4-diones are a type of quinazolinones, which are nitrogen-containing heterocyclic compounds . They have been the subject of considerable interest due to their wide range of biological activities, such as carbonic anhydrase inhibition, COX-1/2 inhibition, tyrosine kinase inhibition, and antitumor activity .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones has been presented . This involves the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century . Diverse methods for this conversion have been developed, such as oxidative procedures by organic and inorganic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using various spectroscopic and theoretical methods .Scientific Research Applications
1. Biomonitoring and Health Outcome Studies
Vinclozolin, a compound structurally related to quinazolinones, was studied for its potential health effects on personnel exposed during synthesis and formulation operations. The study, while focused on a different compound, highlights the importance of biomonitoring and assessing health outcomes in occupational settings, especially for compounds with potential biological activity. The research found no evidence of hormonal responses or signs of liver injury, prostate changes, cataract formation, or haemolytic anaemia induced by vinclozolin (Zober et al., 1995).
2. Cancer Research and Imaging
A study on 18F-ISO-1, a cellular proliferative marker, showcased its potential for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This highlights the use of similar compounds in diagnostic imaging and potentially in the assessment of tumor growth and response to therapies. The study found significant correlations between tumor uptake of the compound and the tumor Ki-67 and mitotic index, crucial markers in cancer biology (Dehdashti et al., 2013).
3. Metabolism and Pharmacokinetics Studies
Compounds like SB-649868, used as an orexin 1 and 2 receptor antagonist, have been extensively studied for their metabolism and pharmacokinetics. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds, which is vital for drug development and safety assessments. Such studies provide insights into the behavior of similar compounds in the human body (Renzulli et al., 2011).
properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)10-11-19-16(22)9-5-6-12-21-17(23)14-7-3-4-8-15(14)20-18(21)24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOANJUANHTDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)

![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
